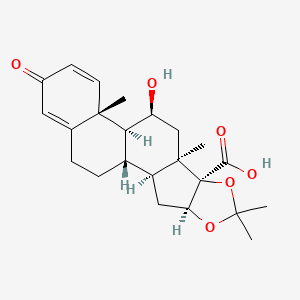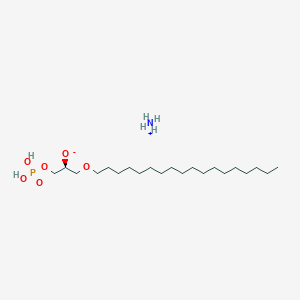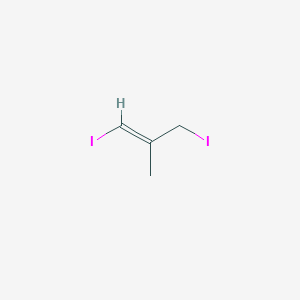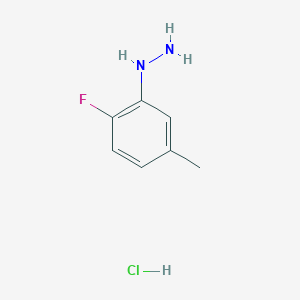
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
説明
“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a chemical compound categorized as a hydrazine derivative . Its IUPAC name is 1-(2-fluoro-5-methylphenyl)hydrazine hydrochloride . The compound has a molecular weight of 176.62 .
Molecular Structure Analysis
The InChI code for “(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is 1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Fluorescent Probes for Hydrazine Detection
A significant application of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is in the development of fluorescent probes for hydrazine detection in environmental and biological samples. Hydrazine, a strong reductant and highly active alkali, is used extensively in various industries but poses a threat due to its acute toxicity. Fluorescent probes, such as the one utilizing dicyanoisophorone as the fluorescent group, have been designed for ratiometric detection of hydrazine. These probes can sense hydrazine via an intramolecular charge transfer pathway, offering advantages like low cytotoxicity, high cell permeability, and a large Stokes shift, facilitating the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological contexts like HeLa cells and zebrafish (Zhu et al., 2019).
Anticancer Activity
Another research avenue explores the synthesis of new compounds with (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for potential anticancer activities. By synthesizing a series of 3(2h)-one pyridazinone derivatives and evaluating their antioxidant and anticancer activities through molecular docking studies, researchers aim to identify compounds with potent anticancer properties. This approach involves intricate synthesis processes and rigorous evaluation to ascertain the efficacy of these derivatives against various cancer cell lines (Mehvish & Kumar, 2022).
Kinetic Studies
Kinetic studies have also utilized (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for determining hydrazines and related compounds. Such studies are pivotal in understanding the reaction dynamics and mechanisms of hydrazines in various conditions, contributing to the development of more efficient detection and quantification methods in pharmaceutical formulations and environmental samples (Athanasiou-Malaki & Koupparis, 1989).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in synthesizing heterocyclic compounds, such as pyrazoles and thiazolidin-4-ones, which have applications ranging from antimicrobial activities to materials science. These synthetic pathways involve reactions with various reagents, leading to the formation of compounds with diverse biological and chemical properties, demonstrating the versatility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride in synthetic organic chemistry (Kagaruki et al., 1981; Dinnimath et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(2-fluoro-5-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPTIJUJUSKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
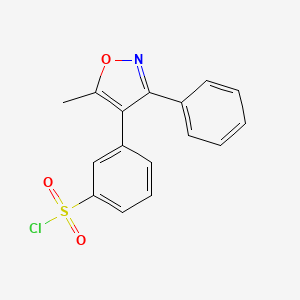
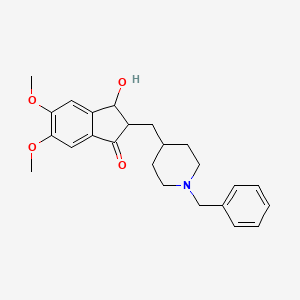

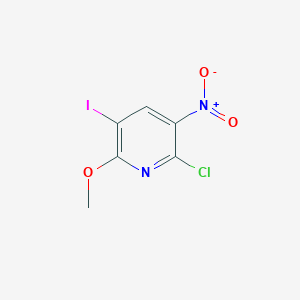
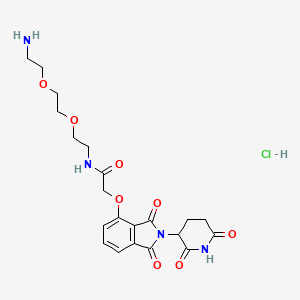
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
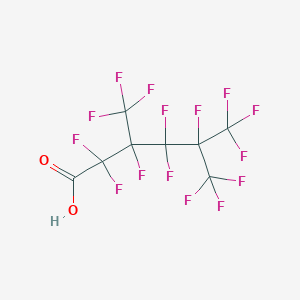
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
